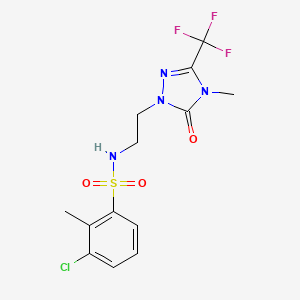![molecular formula C8H12O2 B2445980 2-Spiro[2.3]hexan-5-ylacetic acid CAS No. 2253641-00-6](/img/structure/B2445980.png)
2-Spiro[2.3]hexan-5-ylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Spiro[2.3]hexan-5-ylacetic acid” is a chemical compound with the CAS Number: 2253641-00-6 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
There is a paper that discusses the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . The paper describes the synthesis of a bicycle compound from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety .Molecular Structure Analysis
The molecular weight of “2-Spiro[2.3]hexan-5-ylacetic acid” is 140.18 . The InChI Code is 1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) .Physical And Chemical Properties Analysis
“2-Spiro[2.3]hexan-5-ylacetic acid” is a liquid at room temperature .Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Rearrangements
2-Spiro[2.3]hexan-5-ylacetic acid and its derivatives are used in chemical synthesis and studies of molecular rearrangements. Rosenberg et al. (2016) explored the competitive 1,2-C atom shifts in carbene spiro[3.3]hept-1-ylidene, a related compound, demonstrating its applications in understanding complex chemical reactions and rearrangements (Rosenberg, Schrievers, & Brinker, 2016).
2. Synthesis of Functionalized Compounds
Filatov et al. (2017) utilized a similar spiro compound in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating the compound's role in the synthesis of functionalized and structurally complex molecules (Filatov, Knyazev, Molchanov, et al., 2017).
3. In Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 2-Spiro[2.3]hexan-5-ylacetic acid have been explored. Yashin et al. (2017) synthesized novel spiro[2.3]hexane amino acids, indicating potential applications in modulating GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, et al., 2017). Additionally, Bondada et al. (2004) synthesized R- and S-spiro[2.3]hexane nucleosides, a key step in creating novel compounds with potential biological significance (Bondada, Gumina, Nair, et al., 2004).
4. Materials Science and Polymer Research
In the field of materials science and polymer research, spiro compounds have found unique applications. Zhang et al. (2010) worked on novel polyimides derived from a spiro compound, demonstrating their potential in creating materials with specific optical and mechanical properties (Zhang, Li, Ma, et al., 2010).
5. Photochemistry and Solar Cell Research
In photochemistry and solar cell research, Driscoll et al. (2010) presented a study where a spiro-linked molecule was used as a secondary absorber in solid-state excitonic solar cells, highlighting the compound's role in enhancing the efficiency of solar cells (Driscoll, Fang, Humphry-Baker, et al., 2010).
Safety and Hazards
The safety information for “2-Spiro[2.3]hexan-5-ylacetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-spiro[2.3]hexan-5-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSXDPMJUXDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Spiro[2.3]hexan-5-ylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)





![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)


